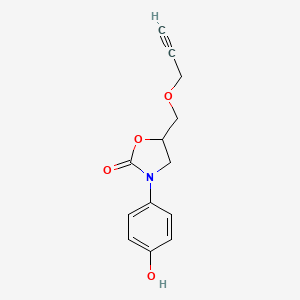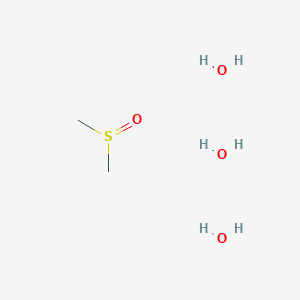
3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of a hydroxyphenyl group and a propynyloxymethyl group in its structure suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step may involve the use of a phenol derivative in a substitution reaction.
Attachment of the Propynyloxymethyl Group: This can be done through an alkylation reaction using a propargyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form amino alcohols.
Substitution: The propynyloxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible antibiotic or anticancer properties.
Industry: Use in the synthesis of polymers or other materials.
Wirkmechanismus
The mechanism of action would depend on its specific application. For example, if used as an antibiotic, it might inhibit bacterial protein synthesis by binding to the ribosome. The hydroxyphenyl group could interact with specific enzymes or receptors, while the propynyloxymethyl group might enhance its binding affinity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic.
Tedizolid: A more potent derivative of linezolid.
Uniqueness
3-(4-Hydroxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both a hydroxyphenyl group and a propynyloxymethyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
23598-59-6 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H13NO4/c1-2-7-17-9-12-8-14(13(16)18-12)10-3-5-11(15)6-4-10/h1,3-6,12,15H,7-9H2 |
InChI-Schlüssel |
IQQBACKUBFUZMK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)



![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)

![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)





![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
